molecular formula C14H12N2O3 B14156483 N-(2'-nitrobiphenyl-2-yl)acetamide CAS No. 5450-11-3

N-(2'-nitrobiphenyl-2-yl)acetamide

Cat. No.: B14156483
CAS No.: 5450-11-3
M. Wt: 256.26 g/mol
InChI Key: APAZIVOTUNMIEX-UHFFFAOYSA-N
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Description

N-(2’-nitrobiphenyl-2-yl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a nitro group attached to a biphenyl structure, which is further linked to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2’-nitrobiphenyl-2-yl)acetamide typically involves the acylation of 2’-nitrobiphenyl-2-amine with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the generated acid. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of N-(2’-nitrobiphenyl-2-yl)acetamide may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2’-nitrobiphenyl-2-yl)acetamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

    Oxidation: The biphenyl structure can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium hydroxide or other strong bases, nucleophiles such as amines or thiols.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 2’-aminobiphenyl-2-ylacetamide.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

    Oxidation: Biphenyl quinones or other oxidized biphenyl derivatives.

Scientific Research Applications

N-(2’-nitrobiphenyl-2-yl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of advanced materials, including polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(2’-nitrobiphenyl-2-yl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-nitrophenyl)acetamide
  • N-(4-nitrophenyl)acetamide
  • N-(2,4-dinitrophenyl)acetamide

Uniqueness

N-(2’-nitrobiphenyl-2-yl)acetamide is unique due to the presence of the biphenyl structure, which imparts distinct chemical and physical properties compared to other nitrophenyl acetamides. The biphenyl moiety enhances its stability and potential for further functionalization, making it a valuable compound in synthetic chemistry and materials science.

Properties

CAS No.

5450-11-3

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

N-[2-(2-nitrophenyl)phenyl]acetamide

InChI

InChI=1S/C14H12N2O3/c1-10(17)15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)16(18)19/h2-9H,1H3,(H,15,17)

InChI Key

APAZIVOTUNMIEX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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